molecular formula C15H16N4O2 B10940760 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole

2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole

Cat. No.: B10940760
M. Wt: 284.31 g/mol
InChI Key: XAQDAWDXRBQJOY-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-methoxybenzyl)-1,3,4-oxadiazole stands out due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its potential as a bioactive molecule and its suitability for various applications.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H16N4O2/c1-10-8-13(19(2)18-10)15-17-16-14(21-15)9-11-4-6-12(20-3)7-5-11/h4-8H,9H2,1-3H3

InChI Key

XAQDAWDXRBQJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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